![molecular formula C12H11BrN2O2 B7527150 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea](/img/structure/B7527150.png)
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea
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Overview
Description
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea, also known as BU-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BU-1 is a urea-based compound that has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and depression. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has been found to enhance the activity of the GABA-A receptor, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has been found to have various biochemical and physiological effects. It has been reported to decrease anxiety and depression-like behaviors in animal models, indicating its potential as an anxiolytic and antidepressant agent. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea is its high purity and yield, which makes it suitable for lab experiments. However, one of the limitations of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea. One of the areas of interest is its potential as a treatment for anxiety and depression. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea also has potential as a treatment for inflammatory diseases, and more research is needed to explore this application. Additionally, further research is needed to optimize the synthesis method of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea and to improve its solubility in water.
Synthesis Methods
The synthesis method of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 1-(2-bromophenyl)-3-(furan-3-ylmethyl)thiourea with potassium carbonate in dimethylformamide. The resulting compound is then treated with hydrochloric acid to obtain 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea. This method has been reported to yield 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea with a high purity and yield.
Scientific Research Applications
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has shown potential in various scientific research applications. One of its main applications is in the field of neuroscience, where it has been found to have anxiolytic and antidepressant effects. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(2-bromophenyl)-3-(furan-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-10-3-1-2-4-11(10)15-12(16)14-7-9-5-6-17-8-9/h1-6,8H,7H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNLTORECPIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=COC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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